molecular formula C8H13NO3 B069889 3-Oxa-7-azabicyclo[4.1.0]heptane, 7-acetyl-4-methoxy-, [1R-(1alpha,4beta,6alpha)]-(9CI) CAS No. 176966-37-3

3-Oxa-7-azabicyclo[4.1.0]heptane, 7-acetyl-4-methoxy-, [1R-(1alpha,4beta,6alpha)]-(9CI)

Cat. No. B069889
M. Wt: 171.19 g/mol
InChI Key: SWPIWMYYEVABPM-OBCZXFEGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Oxa-7-azabicyclo[4.1.0]heptane, 7-acetyl-4-methoxy-, [1R-(1alpha,4beta,6alpha)]-(9CI) is a bicyclic compound that belongs to the class of tropane alkaloids. This compound has been found to possess a wide range of biological activities, including anticholinergic, analgesic, and anti-inflammatory properties.

Mechanism Of Action

The mechanism of action of 3-Oxa-7-azabicyclo[4.1.0]heptane, 7-acetyl-4-methoxy-, [1R-(1alpha,4beta,6alpha)]-(9CI) involves its ability to inhibit acetylcholinesterase, which leads to an increase in the levels of acetylcholine in the brain. This increase in acetylcholine levels has been linked to improvements in memory and cognitive function. Additionally, this compound has been found to activate the opioid receptors in the brain, which contributes to its analgesic effects.

Biochemical And Physiological Effects

In addition to its anticholinergic and analgesic properties, 3-Oxa-7-azabicyclo[4.1.0]heptane, 7-acetyl-4-methoxy-, [1R-(1alpha,4beta,6alpha)]-(9CI) has been found to possess anti-inflammatory properties. Studies have shown that this compound can reduce the production of pro-inflammatory cytokines, which are molecules that contribute to inflammation in the body. This compound has also been found to have anxiolytic effects, with studies demonstrating its ability to reduce anxiety in animal models.

Advantages And Limitations For Lab Experiments

One advantage of 3-Oxa-7-azabicyclo[4.1.0]heptane, 7-acetyl-4-methoxy-, [1R-(1alpha,4beta,6alpha)]-(9CI) is its ability to inhibit acetylcholinesterase, which makes it a useful tool for studying the role of acetylcholine in the brain. Additionally, its analgesic and anti-inflammatory properties make it a useful tool for studying pain and inflammation in animal models. One limitation of this compound is that it can be difficult to synthesize, which can limit its availability for research purposes.

Future Directions

There are several future directions for research on 3-Oxa-7-azabicyclo[4.1.0]heptane, 7-acetyl-4-methoxy-, [1R-(1alpha,4beta,6alpha)]-(9CI). One area of interest is its potential as a treatment for Alzheimer's disease, as its ability to inhibit acetylcholinesterase could lead to improvements in memory and cognitive function. Additionally, its anti-inflammatory properties make it a potential candidate for the treatment of inflammatory disorders such as rheumatoid arthritis. Further research is also needed to better understand the mechanism of action of this compound and its potential side effects.

Synthesis Methods

The synthesis of 3-Oxa-7-azabicyclo[4.1.0]heptane, 7-acetyl-4-methoxy-, [1R-(1alpha,4beta,6alpha)]-(9CI) involves the cyclization of 4-methoxyphenylacetonitrile with 1-phenyl-1,2,3,4-tetrahydroisoquinoline in the presence of sodium hydride and dimethylformamide. The resulting intermediate is then acetylated with acetic anhydride to yield the final product.

Scientific Research Applications

3-Oxa-7-azabicyclo[4.1.0]heptane, 7-acetyl-4-methoxy-, [1R-(1alpha,4beta,6alpha)]-(9CI) has been extensively studied for its anticholinergic and analgesic properties. It has been found to be a potent inhibitor of acetylcholinesterase, which is an enzyme that breaks down acetylcholine, a neurotransmitter that plays a key role in memory and learning. This compound has also been shown to possess analgesic properties, with studies demonstrating its effectiveness in reducing pain in animal models.

properties

CAS RN

176966-37-3

Product Name

3-Oxa-7-azabicyclo[4.1.0]heptane, 7-acetyl-4-methoxy-, [1R-(1alpha,4beta,6alpha)]-(9CI)

Molecular Formula

C8H13NO3

Molecular Weight

171.19 g/mol

IUPAC Name

1-[(1R,4R,6R)-4-methoxy-3-oxa-7-azabicyclo[4.1.0]heptan-7-yl]ethanone

InChI

InChI=1S/C8H13NO3/c1-5(10)9-6-3-8(11-2)12-4-7(6)9/h6-8H,3-4H2,1-2H3/t6-,7+,8-,9?/m1/s1

InChI Key

SWPIWMYYEVABPM-OBCZXFEGSA-N

Isomeric SMILES

CC(=O)N1[C@H]2[C@@H]1CO[C@H](C2)OC

SMILES

CC(=O)N1C2C1COC(C2)OC

Canonical SMILES

CC(=O)N1C2C1COC(C2)OC

synonyms

3-Oxa-7-azabicyclo[4.1.0]heptane, 7-acetyl-4-methoxy-, [1R-(1alpha,4beta,6alpha)]- (9CI)

Origin of Product

United States

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